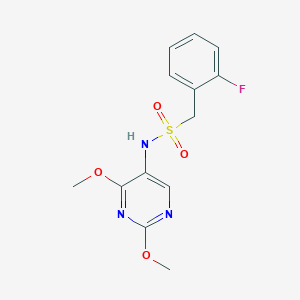

![molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8](/img/structure/B2385364.png)

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

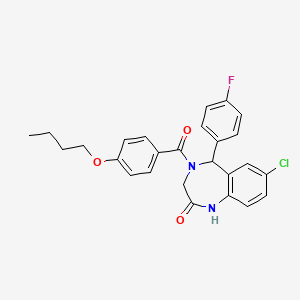

“2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

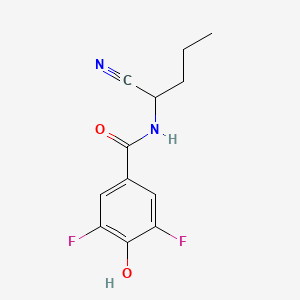

The molecular structure of “2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a methylthio group and a benzamide group .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of other compounds . They can also participate in reactions with other molecules, leading to changes in their structure and properties .Applications De Recherche Scientifique

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to exhibit antioxidant activity .

- Method : The antioxidant activity is usually determined using various assays, such as the total antioxidant assay (phosphomolybdenum test) .

- Results : The specific results or outcomes would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard drugs like ibuprofen .

- Method : The anti-inflammatory activity is typically evaluated using in vivo animal models .

- Results : Two synthesized compounds showed anti-inflammatory activity comparable to that of standard ibuprofen drug .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have antimicrobial and antifungal properties .

- Method : The antimicrobial and antifungal activities are usually evaluated using in vitro susceptibility testing .

- Results : The specific results would depend on the particular thiazole derivative and the microorganism being tested .

- Field : Medicinal Chemistry

- Application : New benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .

- Method : The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have been found to inhibit quorum sensing, a form of bacterial communication .

- Method : The quorum sensing inhibition activity is usually evaluated using in vitro assays .

- Results : The specific results would depend on the particular thiazole derivative and the bacterial strain being tested .

Antioxidant Activity

Anti-inflammatory Activity

Antimicrobial and Antifungal Activity

Antitubercular Activity

Quorum Sensing Inhibitors

- Field : Medicinal Chemistry

- Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .

- Method : The antiviral activity is usually evaluated using in vitro assays .

- Results : The specific results would depend on the particular thiazole derivative and the virus being tested .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown neuroprotective activity .

- Method : The neuroprotective activity is typically evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have anticonvulsant properties .

- Method : The anticonvulsant activity is usually evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown diuretic activity .

- Method : The diuretic activity is typically evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Thiazoles are found in many potent biologically active compounds, such as Bleomycine and Tiazofurin, which are antineoplastic drugs .

- Method : The antitumor or cytotoxic activity is usually evaluated using in vitro assays .

- Results : The specific results would depend on the particular thiazole derivative and the cancer cell line being tested .

Antiviral Activity

Neuroprotective Activity

Anticonvulsant Activity

Diuretic Activity

Antitumor or Cytotoxic Activity

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown antidiabetic activity .

- Method : The antidiabetic activity is typically evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have antidepressant properties .

- Method : The antidepressant activity is usually evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown antimalarial activity .

- Method : The antimalarial activity is typically evaluated using in vitro assays .

- Results : The specific results would depend on the particular thiazole derivative and the malaria parasite strain being tested .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have antiasthmatic properties .

- Method : The antiasthmatic activity is usually evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Some thiazole derivatives have shown antihypertensive activity .

- Method : The antihypertensive activity is typically evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have antiarrhythmic properties .

- Method : The antiarrhythmic activity is usually evaluated using in vivo animal models .

- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .

Antidiabetic Activity

Antidepressant Activity

Antimalarial Activity

Antiasthmatic Activity

Antihypertensive Activity

Antiarrhythmic Activity

Propriétés

IUPAC Name |

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZUPHZDRFKFSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)

![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)